3-Methylbutanal - 26140-47-6

3-Methylbutanal

Catalog Number: EVT-7904775
CAS Number: 26140-47-6
Molecular Formula: C5H10O
C5H10O
(CH3)2CHCH2CHO
Molecular Weight: 86.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methylbutanal, also known as isovaleraldehyde, is an aliphatic aldehyde with a distinct malty odor. [], [] It is a naturally occurring compound found in various sources, including:

  • Fruits and Vegetables: Tomatoes, apples, pears, strawberries [], []
  • Dairy Products: Cheese, milk [], [], []
  • Fermented Products: Beer, bread, fish sauce [], [], []
  • Mushrooms: Giant puffball mushrooms, white mushrooms [], []

3-Methylbutanal plays a significant role in scientific research, particularly in food science and flavor chemistry, due to its contribution to the aroma profile of various food products. It is a key flavor compound associated with malty, nutty, and chocolate-like notes. []

Synthesis Analysis
  • Leucine Catabolism: This is a major biosynthetic pathway in various microorganisms, particularly lactic acid bacteria. It involves the transamination of leucine to α-ketoisocaproic acid, followed by decarboxylation by α-keto acid decarboxylase (KADC) to produce 3-methylbutanal. [], [], [], [], [], [], []
  • Chemical Synthesis: Isobutene can be hydroformylated to produce 3-methylbutanal. This reaction involves the addition of syngas (carbon monoxide and hydrogen) to isobutene in the presence of a catalyst. []
  • Microbial Strain: Different strains of lactic acid bacteria exhibit varying levels of KADC activity, leading to differences in 3-methylbutanal production. []
  • Culture Conditions: Factors like dissolved oxygen concentration, temperature, and pH significantly impact microbial metabolism and influence 3-methylbutanal biosynthesis. []
  • Substrate Availability: The availability of leucine, the precursor for 3-methylbutanal, directly affects its production in biological systems. [], []
Mechanism of Action

The mechanism of action of 3-methylbutanal primarily relates to its role as a flavoring agent. It contributes to the characteristic malty, nutty, or chocolate-like aroma in various food products. [] Its perception as a flavor compound is attributed to its volatile nature and interaction with olfactory receptors.

Physical and Chemical Properties Analysis
  • Appearance: Colorless liquid []
  • Odor: Pungent, malty, chocolate-like [], []
  • Solubility: Soluble in ethanol, ether; slightly soluble in water []
Applications
  • Food Industry:
    • Flavoring Agent: Used to impart malty, nutty, and chocolate-like flavors to various food products, including cheese, beer, bread, and confectioneries. [], [], [], []
    • Aroma Enhancement: Added to food products to enhance their existing aroma profiles and improve sensory appeal. []
  • Biotechnology:
    • Microbial Metabolism Studies: Used as a marker compound to study leucine catabolism and the activity of enzymes like KADC in various microorganisms. [], [], []
  • Environmental Science:
    • Odor Control: Monitored and controlled as a potential volatile organic compound (VOC) emission in industries like rendering plants. []
  • Agriculture:
    • Plant Biology: Studied in the context of plant defense mechanisms, particularly its role as a precursor to cyanogenic glucosides in barley. []
Future Directions
  • Health Impacts: Studying the potential health implications of 3-methylbutanal, particularly its role in uremic fetor and its impact on gut microbiota. []

Properties

CAS Number

26140-47-6

Product Name

3-Methylbutanal

IUPAC Name

3-methylbutanal

Molecular Formula

C5H10O
C5H10O
(CH3)2CHCH2CHO

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3

InChI Key

YGHRJJRRZDOVPD-UHFFFAOYSA-N

SMILES

CC(C)CC=O

Solubility

Slightly soluble in water; soluble in ethanol, ethyl ether
Miscible with alcohol, ether
SOL IN PROPYLENE GLYCOL AND OILS
In water, 1,400 mg/L at 20 °C
14 mg/mL at 20 °C
Solubility in water, g/100ml: 2 (poor)
soluble in wate

Canonical SMILES

CC(C)CC=O

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